molecular formula C17H14N4O3 B2858285 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1006493-33-9

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2858285
M. Wt: 322.324
InChI Key: ODANNFBJNWJEGE-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H14N4O3 . It has a molecular weight of 322.32 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H14N4O3 . It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a 4-methoxyphenyl group, a 2-cyanoethyl group, and a 2-cyanoacrylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 322.32 and a molecular formula of C17H14N4O3 . Other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds structurally related to 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid have been synthesized and studied for their structural properties. For instance, the study of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, involved characterizing its crystal structure and analyzing intermolecular interactions and stabilizing forces within the molecule (Venkatesan et al., 2016).

  • Chemical Reactions and Properties : The compound and its analogs are used in various chemical reactions. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structural motif, involves condensation reactions and has been analyzed for its electronic properties and thermal behavior (Kotteswaran et al., 2016).

  • Material Science Applications : These compounds have potential applications in material science. For instance, the study of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a structurally similar compound, explores its reactivity and possible formation of novel compounds through different reactions (Pimenova et al., 2003).

  • Molecular Interactions and Complexes : The study of molecular interactions, such as hydrogen bonding and non-covalent interactions, is crucial in understanding the properties of these compounds. For example, the analysis of (E)-4-methoxycinnamic acid, which is structurally related, provided insights into its hydrogen-bonded chain structures and three-dimensional network formation (Yang et al., 2006).

  • Catalysis and Green Chemistry : Some of these compounds are used as catalysts in green chemistry applications. A study on the synthesis of pyranopyrazoles using a related compound as a catalyst highlights an efficient and environmentally friendly method for producing these chemicals (Zolfigol et al., 2013).

properties

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANNFBJNWJEGE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

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